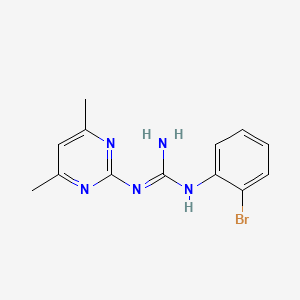
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (NBDG) is an organic compound with a unique structure that has been studied extensively in the fields of chemistry, biochemistry, and medicine. NBDG has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, NBDG has been used in a range of laboratory experiments as a model compound to explore the effects of different chemical modifications on the structure and function of proteins and other biomolecules.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been used in a variety of scientific research applications, including as a model compound to explore the effects of chemical modifications on the structure and function of proteins and other biomolecules. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been used to explore the effects of different types of chemical modifications on the structure and function of enzymes, and to study the mechanisms of action of certain drugs.
Mécanisme D'action
The exact mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not yet fully understood. However, it is believed that N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine interacts with certain proteins and enzymes in the body, leading to changes in their structure and function. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to interact with certain enzymes involved in the metabolism of drugs, leading to changes in the rate of drug metabolism. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to interact with certain proteins involved in the regulation of cell proliferation and apoptosis, leading to changes in the rate of cell growth and death.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to induce apoptosis in certain cancer cells. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a number of advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not soluble in water, and can therefore be difficult to work with in certain experiments. In addition, its effects on proteins and enzymes may be difficult to quantify, as its interactions with these molecules are not well understood.
Orientations Futures
There are a number of potential future directions for research into N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. In particular, further research is needed to better understand its mechanism of action and the effects of different chemical modifications on its structure and function. In addition, further research is needed to explore the potential of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, further research is needed to explore the potential of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a model compound for studying the structure and function of proteins and other biomolecules.
Méthodes De Synthèse
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized through a variety of different methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkylidene intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product. In the Stille reaction, an alkene is reacted with a palladium catalyst and a halide to form a vinyl palladium intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product. Finally, in the Suzuki reaction, an alkyl halide is reacted with a palladium catalyst and a boron compound to form a vinyl palladium intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

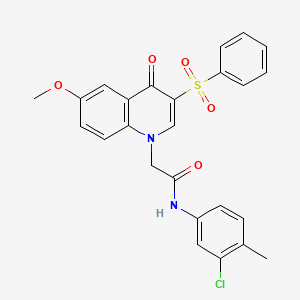
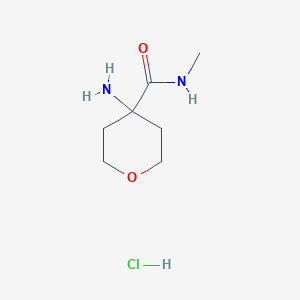
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)

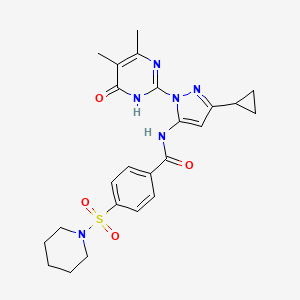
![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853313.png)
![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853319.png)
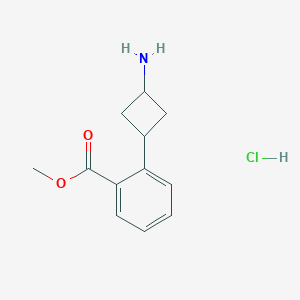
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2853321.png)
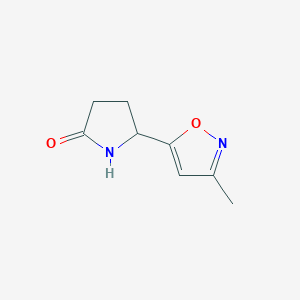
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)